molecular formula C18H19N3O4 B2722891 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide CAS No. 1206995-20-1

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide

Cat. No.: B2722891
CAS No.: 1206995-20-1
M. Wt: 341.367
InChI Key: LYULBGIXVRITQY-UHFFFAOYSA-N
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Description

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Ureido group introduction: The benzo[d][1,3]dioxole derivative is then reacted with isocyanates to introduce the ureido group.

    Coupling with phenyl-N,N-dimethylacetamide: The final step involves coupling the ureido-substituted benzo[d][1,3]dioxole with phenyl-N,N-dimethylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The ureido group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ureido group allows for specific interactions with enzymes, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-21(2)17(22)9-12-3-5-13(6-4-12)19-18(23)20-14-7-8-15-16(10-14)25-11-24-15/h3-8,10H,9,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYULBGIXVRITQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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